(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid
Description
(2S)-2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid is a sulfonamide-functionalized amino acid derivative characterized by a 2,3,5,6-tetramethylphenyl (mesitylene) sulfonyl group attached to the amino group of (S)-alanine. The compound is cataloged as a research chemical by suppliers such as Santa Cruz Biotechnology (Product No. sc-343845) and is available in varying quantities (1 g to 5 g) . Its molecular formula is C₁₃H₁₉NO₄S, with a calculated molecular weight of 285.36 g/mol.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
SVNVDQLSTLUUOY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C)C(=O)O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Core Components
The synthesis begins with two primary precursors:
-
2,3,5,6-Tetramethylbenzenesulfonyl chloride : A sterically hindered sulfonyl chloride derivative synthesized via chlorosulfonation of 2,3,5,6-tetramethylbenzene (prepared through Friedel-Crafts alkylation or directed ortho-metalation strategies).
-
(S)-Alanine : A chiral α-amino acid serving as the nucleophilic amine source. Enantiomeric purity (>99% ee) is critical to preserve the (2S) configuration.
Solvents and Catalysts
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl generated during sulfonamide bond formation.
-
Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure reaction homogeneity and prevent hydrolysis of the sulfonyl chloride.
Reaction Mechanism and Conditions
Sulfonamide Bond Formation
The key step involves nucleophilic substitution at the sulfonyl chloride group:
Kinetic Control
Maintaining temperatures between 0–5°C during reagent mixing minimizes side reactions (e.g., sulfonate ester formation). Stoichiometric TEA ensures complete deprotonation of (S)-alanine’s α-amino group, enhancing nucleophilicity.
Reaction Monitoring
Progress is tracked via thin-layer chromatography (TLC, Rf = 0.3 in ethyl acetate/hexanes 1:1) or in situ Fourier-transform infrared (FTIR) spectroscopy to confirm disappearance of the sulfonyl chloride peak (~1370 cm⁻¹).
Purification Strategies
Laboratory-Scale Isolation
Chromatographic Refinement
-
Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate) removes non-polar byproducts.
-
HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >98% purity.
Industrial Production Optimization
Continuous Flow Synthesis
To enhance scalability, microreactor systems are employed:
Table 1: Batch vs. Flow Synthesis Parameters
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Temperature (°C) | 0–5 | 25 |
| Reaction Time (min) | 120 | 15 |
| Yield (%) | 85 | 92 |
| Purity (%) | 98 | 99 |
Green Chemistry Initiatives
-
Solvent Recycling : DCM is recovered via distillation (bp 40°C) and reused in subsequent batches.
-
Catalyst Recovery : Immobilized TEA on mesoporous silica reduces waste generation.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
-
Chiral HPLC : Chiralpak IA column (hexanes/isopropanol 80:20), retention time = 14.2 min, confirming >99% ee.
Challenges and Mitigation
Byproduct Formation
Cost-Efficiency
-
Sulfonyl Chloride Synthesis : Direct chlorosulfonation reduces costs compared to multi-step routes.
Emerging Methodologies
Enzymatic Sulfonylation
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
The compound exhibits notable biological activities that make it a candidate for various research applications:
- Matrix Metalloproteinase Inhibition : Research indicates that compounds similar to (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid can act as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-13. MMP-13 is implicated in the degradation of collagen in articular cartilage and is a target for treating osteoarthritis .
- Proteomics Research : This compound is used in proteomics studies due to its ability to modify proteins through sulfonamide linkages. Such modifications can be crucial for understanding protein interactions and functions .
Applications in Medicinal Chemistry
-
Drug Development :
- The sulfonamide moiety enhances the pharmacokinetic properties of drugs by improving their solubility and bioavailability. This makes this compound a valuable scaffold in drug design .
- Its structural features allow it to be tailored for specificity against various targets, particularly in cancer and inflammatory diseases.
- Biochemical Assays :
Case Study 1: MMP Inhibition in Osteoarthritis
A study focused on the development of non-carboxylic acid MMP inhibitors highlighted the optimization of compounds similar to this compound. These inhibitors demonstrated improved selectivity and reduced nephrotoxicity compared to earlier candidates. This advancement is crucial for creating safer therapeutic options for osteoarthritis treatment .
Case Study 2: Proteomic Applications
In a proteomics framework, this compound was employed to study protein modifications that influence cellular signaling pathways. The sulfonamide group allowed for specific labeling of proteins, facilitating the analysis of protein interactions and functions within complex biological systems .
Mechanism of Action
The mechanism of action of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetramethylphenyl ring provides hydrophobic interactions that enhance binding affinity.
Biological Activity
Structure
The molecular structure of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid includes a chiral center at the 2-position of the propanoic acid backbone and a sulfonamide group attached to a tetramethylphenyl moiety. This configuration is crucial for its biological interactions.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : 273.36 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. A study reported that similar sulfonamide derivatives exhibited micromolar activity against glioma and melanoma cell lines, suggesting that this compound may have comparable effects .
The proposed mechanism of action for sulfonamide-based compounds often involves inhibition of carbonic anhydrase or interference with folate metabolism in cancer cells. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), which is essential for bacterial and cellular growth.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways:
- Carbonic Anhydrase Inhibition : Some derivatives have been shown to effectively inhibit carbonic anhydrase activity, which is linked to tumor growth and metastasis .
Synthetic Approaches
The synthesis of this compound typically involves:
- Formation of Sulfonamide : The reaction of a suitable amine with a sulfonyl chloride.
- Chiral Resolution : Utilizing chiral pool synthesis or asymmetric synthesis techniques to obtain the desired enantiomer.
- Purification : Techniques such as recrystallization or chromatography to isolate the pure compound.
Case Study on Synthesis
A notable synthetic route involves the use of tetramethylphenylsulfonyl chloride reacted with L-alanine derivatives under controlled conditions to yield the target compound with high purity and yield .
Clinical Relevance
In clinical settings, the evaluation of this compound's efficacy is ongoing. Preliminary studies suggest that it may enhance the effectiveness of existing chemotherapeutics when used in combination therapies.
Comparative Studies
| Compound | Activity Against Cancer Cell Lines | Mechanism |
|---|---|---|
| This compound | Significant cytotoxicity observed | Inhibition of carbonic anhydrase |
| Similar Sulfonamide Derivative | Micromolar activity against glioma | Interference with folate metabolism |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Sulfonamide Group Variations
- Target Compound vs. Valine Analog: The valine analog (C₁₅H₂₃NO₄S) has a longer hydrophobic side chain (3-methylbutanoic acid vs. propanoic acid), increasing molecular weight by ~28 g/mol . This modification may enhance lipid solubility and alter binding affinity in peptide-based systems.
- Aromatic Substituents: The dimethylphenyl derivative (C₁₁H₁₅NO₂) lacks the sulfonamide group, reducing steric bulk and polarity compared to the target compound .
Key Physicochemical Properties :
- Polarity : The sulfonamide and carboxylic acid groups confer high polarity, suggesting solubility in polar aprotic solvents (e.g., THF/water mixtures).
Q & A
Q. What are the optimal synthetic routes for (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of the amino group on the propanoic acid backbone. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .
- Sulfonylation : React with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to remove Boc/Cbz groups .
- Purification : Column chromatography or recrystallization.
Critical Parameters : - Temperature (0–25°C for sulfonylation to avoid racemization).
- Solvent polarity (tetrahydrofuran or dichloromethane enhances reaction efficiency).
- Stoichiometric ratios (1:1.2 molar ratio of amino acid to sulfonyl chloride improves yield).
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups on tetramethylphenyl), δ 3.0–3.5 ppm (sulfonamide NH), δ 4.2–4.5 ppm (chiral center proton) .
- ¹³C NMR : Signals at 20–25 ppm (tetramethylphenyl CH3), 55–60 ppm (propanoic acid backbone) .
- IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O from carboxylic acid) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 325.3 (calculated for C₁₄H₂₁NO₄S) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use Autodock 4.0.1 or Schrödinger Suite to model interactions with targets (e.g., enzymes implicated in neurodegenerative diseases). Key parameters:
- Grid Box Size : 60 × 60 × 60 ų centered on the active site .
- Scoring Functions : AutoDock Vina or MM/GBSA for binding affinity estimation .
- MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories) .
- QSAR Models : Correlate substituent effects (e.g., methyl groups on phenyl) with activity using descriptors like logP and polar surface area .
Q. How can contradictory bioactivity data from enzymatic assays be resolved?
- Methodological Answer :
- Assay Optimization :
- Data Normalization : Use positive/negative controls (e.g., oleic acid or known inhibitors) to adjust for batch variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline derivatives to stabilize the chiral center .
- Low-Temperature Reactions : Maintain ≤0°C during sulfonylation to minimize epimerization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undes enantiomers .
- Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
